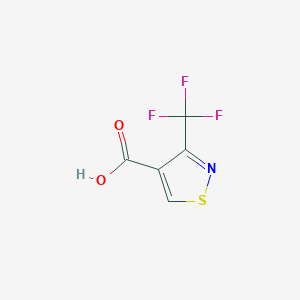
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach includes the use of trifluoromethyl iodide (CF3I) in the presence of a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability . This interaction can modulate various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzoic acid: Known for its applications in organic synthesis and material science.
Trifluoromethylsilane: Used as a reagent in trifluoromethylation reactions.
Uniqueness
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H2F3NO2S |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) |
InChIキー |
XPXCDOWDNNVLND-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NS1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















